tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate
Description
Tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[35]nonan-1-yl)amino]ethyl]carbamate is a complex organic compound that features a tert-butyl group, an ethoxy group, and a spirocyclic nonane structure
Properties
IUPAC Name |
tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-5-22-14-12-13(17(14)6-10-21-11-7-17)18-8-9-19-15(20)23-16(2,3)4/h13-14,18H,5-12H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGHOXLIQPRQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)NCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[35]nonan-1-yl)amino]ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts, protecting groups, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
Tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl N-[2-[(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)amino]ethyl]carbamate can be compared with similar compounds such as:
Tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate: This compound shares a similar spirocyclic structure but differs in the presence of an ethynyl group instead of an ethoxy group.
Tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate: Another related compound with a similar spirocyclic core but different functional groups. These comparisons highlight the unique structural features and potential applications of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
